molecular formula C7H14ClNO B6276081 [1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride CAS No. 2763755-75-3

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride

Cat. No.: B6276081
CAS No.: 2763755-75-3
M. Wt: 163.6
InChI Key:
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Description

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring, an aminomethyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl and methanol groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate for aziridination reactions , reducing agents such as hydrides, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aziridination reactions can produce 1-azatricyclo[2.2.1.02,6]heptanes .

Scientific Research Applications

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentene derivatives and aminomethyl-containing compounds, such as:

Uniqueness

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763755-75-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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